molecular formula C8H12O3 B582732 (4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde CAS No. 144128-27-8

(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde

Cat. No.: B582732
CAS No.: 144128-27-8
M. Wt: 156.181
InChI Key: ROZVCNIBONSAOG-UHFFFAOYSA-N
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Description

(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde is an organic compound with the molecular formula C8H12O3 It is a derivative of furan, a heterocyclic organic compound, and contains both an aldehyde and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 4-ethyl-3-hydroxybutanoic acid, under acidic conditions. The reaction typically proceeds via an intramolecular aldol condensation, followed by dehydration to form the furan ring.

Another method involves the oxidation of 4-ethyl-5-hydroxy-tetrahydrofuran-3-yl-methanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This reaction selectively oxidizes the primary alcohol to an aldehyde while maintaining the integrity of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the cyclization and oxidation steps. Additionally, solvent selection and temperature control are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: 4-Ethyl-5-oxo-tetrahydro-furan-3-yl-acetic acid

    Reduction: 4-Ethyl-5-hydroxy-tetrahydro-furan-3-yl-methanol

    Substitution: Halogenated or nitrated derivatives of the furan ring

Scientific Research Applications

(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and ketone functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the furan ring may interact with hydrophobic pockets in biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethyl-5-oxo-tetrahydro-furan-3-yl)-acetic acid
  • 4-Ethyl-5-hydroxy-tetrahydro-furan-3-yl-methanol
  • 4-Ethyl-3-hydroxybutanoic acid

Uniqueness

(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde is unique due to the presence of both aldehyde and ketone functional groups within the same molecule, which allows it to participate in a wide range of chemical reactions. Its furan ring structure also imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-ethyl-5-oxooxolan-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-7-6(3-4-9)5-11-8(7)10/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZVCNIBONSAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697676
Record name (4-Ethyl-5-oxooxolan-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144128-27-8
Record name (4-Ethyl-5-oxooxolan-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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